molecular formula C7H14ClNO3 B2746207 Methyl 1-amino-3-methoxycyclobutane-1-carboxylate hydrochloride CAS No. 2219353-80-5

Methyl 1-amino-3-methoxycyclobutane-1-carboxylate hydrochloride

Cat. No. B2746207
CAS RN: 2219353-80-5
M. Wt: 195.64
InChI Key: DONJYMNNOLQVKN-CWWXSQOJSA-N
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Description

“Methyl 1-amino-3-methoxycyclobutane-1-carboxylate hydrochloride” is a chemical compound with the CAS Number: 2193058-88-5 . It has a molecular weight of 195.65 and is typically available in powder form . The IUPAC name for this compound is “methyl 1-amino-3-methoxycyclobutane-1-carboxylate hydrochloride” and its Inchi Code is 1S/C7H13NO3.ClH/c1-10-5-3-7 (8,4-5)6 (9)11-2;/h5H,3-4,8H2,1-2H3;1H .


Molecular Structure Analysis

The molecular structure of “Methyl 1-amino-3-methoxycyclobutane-1-carboxylate hydrochloride” can be represented by the Inchi Code: 1S/C7H13NO3.ClH/c1-10-5-3-7 (8,4-5)6 (9)11-2;/h5H,3-4,8H2,1-2H3;1H . This indicates that the compound contains a cyclobutane ring with an amino group and a methoxy group attached to it, along with a carboxylate group that is esterified with a methyl group .


Physical And Chemical Properties Analysis

“Methyl 1-amino-3-methoxycyclobutane-1-carboxylate hydrochloride” is a powder at room temperature . It has a molecular weight of 195.65 . More detailed physical and chemical properties such as melting point, boiling point, and density were not available in the search results.

Safety and Hazards

The compound is associated with several hazard statements including H315, H319, and H335 . Precautionary measures include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . It is recommended to refer to the Material Safety Data Sheet (MSDS) for complete safety and handling information .

properties

IUPAC Name

methyl 1-amino-3-methoxycyclobutane-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3.ClH/c1-10-5-3-7(8,4-5)6(9)11-2;/h5H,3-4,8H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DONJYMNNOLQVKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC(C1)(C(=O)OC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-amino-3-methoxycyclobutane-1-carboxylate hydrochloride

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